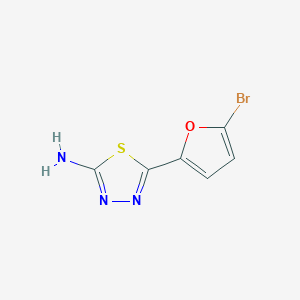![molecular formula C15H23NO5 B4334524 2,3-DIMETHYL 4-HYDROXY-6,6,7,7-TETRAMETHYL-1-AZABICYCLO[2.2.2]OCT-2-ENE-2,3-DICARBOXYLATE](/img/structure/B4334524.png)
2,3-DIMETHYL 4-HYDROXY-6,6,7,7-TETRAMETHYL-1-AZABICYCLO[2.2.2]OCT-2-ENE-2,3-DICARBOXYLATE
Descripción general
Descripción
Dimethyl 4-hydroxy-6,6,7,7-tetramethyl-1-azabicyclo[2.2.2]oct-2-ene-2,3-dicarboxylate is a complex organic compound with a unique bicyclic structure. This compound is known for its stability and reactivity, making it a valuable subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIMETHYL 4-HYDROXY-6,6,7,7-TETRAMETHYL-1-AZABICYCLO[2.2.2]OCT-2-ENE-2,3-DICARBOXYLATE typically involves multiple steps. One common method includes the reaction of a suitable precursor with acetyl chloride under nitrogen to form the desired product . The reaction conditions often require careful control of temperature and pressure to ensure the correct formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve polymerization processes, where butanedioic acid dimethyl ester is polymerized with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol . This method allows for the large-scale production of the compound, which is essential for its various applications.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 4-hydroxy-6,6,7,7-tetramethyl-1-azabicyclo[2.2.2]oct-2-ene-2,3-dicarboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction: Common reducing agents include hydride donors like sodium borohydride.
Substitution: Nucleophilic substitution reactions often involve reagents like acetyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
Dimethyl 4-hydroxy-6,6,7,7-tetramethyl-1-azabicyclo[2.2.2]oct-2-ene-2,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2,3-DIMETHYL 4-HYDROXY-6,6,7,7-TETRAMETHYL-1-AZABICYCLO[2.2.2]OCT-2-ENE-2,3-DICARBOXYLATE involves its interaction with specific molecular targets. The compound’s unique structure allows it to engage in various chemical pathways, influencing biological processes and industrial applications. The exact molecular targets and pathways can vary depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- Butanedioic acid, dimethyl ester, polymer with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidine-ethanol
- Poly(4-hydroxy-2,2,6,6-tetramethyl-1-piperidine ethanol-alt-1,4-butanedioic acid)
Uniqueness
Dimethyl 4-hydroxy-6,6,7,7-tetramethyl-1-azabicyclo[2.2.2]oct-2-ene-2,3-dicarboxylate stands out due to its bicyclic structure, which imparts unique stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive compounds.
Propiedades
IUPAC Name |
dimethyl 4-hydroxy-6,6,7,7-tetramethyl-1-azabicyclo[2.2.2]oct-2-ene-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5/c1-13(2)7-15(19)8-14(3,4)16(13)10(12(18)21-6)9(15)11(17)20-5/h19H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMDAJKURKQQHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CC(N1C(=C2C(=O)OC)C(=O)OC)(C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-CHLOROPHENYL)-4-(4-ETHOXYBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE](/img/structure/B4334444.png)
![6,9-DIMETHYL-4-NITRO-6H,7H,8H,9H-[1,2,5]THIADIAZOLO[3,4-F]QUINOXALINE-7,8-DIONE](/img/structure/B4334447.png)
![2,2,6-TRIMETHYL-6-[4-(2,6,6-TRIMETHYLOXAN-2-YL)BUTA-1,3-DIYN-1-YL]OXANE](/img/structure/B4334449.png)
![N-[(3,4-DIETHOXYPHENYL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE](/img/structure/B4334452.png)

![1-(2-FLUORO-5-{IMIDAZO[1,2-A]PYRIDIN-2-YL}BENZENESULFONYL)PIPERIDINE](/img/structure/B4334457.png)
![1-METHYL-2-SULFANYL-1H,4H-CHROMENO[3,4-D]IMIDAZOL-4-ONE](/img/structure/B4334460.png)
![N-{1-[6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide](/img/structure/B4334468.png)
![4-AMINO-3-[3-(DIMETHYLAMINO)PROPYL]-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE](/img/structure/B4334486.png)

![(1,3-benzodioxol-5-ylmethyl)[4,5-dimethoxy-2-(1H-tetrazol-5-yl)phenyl]amine](/img/structure/B4334496.png)
![4-{3-chloro-4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}-1,2-dimethyl-1,2,4-triazolidine-3,5-dione](/img/structure/B4334503.png)
![ETHYL 2-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4334504.png)
![N-[2-(4-fluorophenyl)ethyl]-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4334517.png)
